molecular formula C7H3F5N2O2 B12106391 3-Pentafluoroethyl-pyrazine-2-carboxylic acid

3-Pentafluoroethyl-pyrazine-2-carboxylic acid

Cat. No.: B12106391
M. Wt: 242.10 g/mol
InChI Key: NBJKCNMLJSZMSQ-UHFFFAOYSA-N
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Description

3-Pentafluoroethyl-pyrazine-2-carboxylic acid is a pyrazine-based building block designed for research and development, particularly in the field of medicinal chemistry. Pyrazinecarboxylic acid derivatives are of significant scientific interest as key scaffolds in antimycobacterial agents . Compounds within this class, such as pyrazinamide, serve as first-line treatments for tuberculosis, and ongoing research focuses on developing novel derivatives like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids to overcome drug resistance and improve efficacy . The pentafluoroethyl group on the pyrazine ring is a strongly electron-withdrawing and lipophilic moiety. Modifying the lipophilicity of pyrazinecarboxylic acid derivatives by adding hydrophobic substituents, such as trifluoromethyl or tert-butyl groups, has been shown to enhance antimycobacterial activity, suggesting a valuable research direction for this compound . Beyond biomedical applications, pyrazine-2-carboxylic acid and its derivatives are also used to synthesize coordination complexes with various transition metal ions (e.g., Cu, Mn, Ni, Zn, Co), which are studied for their structural and thermal properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.10 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-3(5(15)16)13-1-2-14-4/h1-2H,(H,15,16)

InChI Key

NBJKCNMLJSZMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Ethylenediamine-Mediated Cyclization

The reaction of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine in the presence of triethyl phosphite and pyridine hydrochloride generates 3-(trifluoromethyl)pyrazine-2-carboxylates. For pentafluoroethyl analogs, substituting the trifluoroethyl precursor with a pentafluoroethyl β-keto ester could enable similar cyclization. Key conditions include:

  • Catalyst system : Pyridine hydrochloride (1.0 mmol) and triethyl phosphite (0.70 mmol) in acetic acid.

  • Temperature : 0°C for 1 hour, followed by room-temperature stirring for 16–22 hours.

  • Oxidation : Post-cyclization oxidation with hydrogen peroxide (50% in water) yields the aromatic pyrazine ring.

Yields for trifluoromethyl analogs under these conditions range from 23% to 46%, depending on the solvent and catalyst ratios.

Lewis Acid-Catalyzed Addition-Dehydration Sequences

Chinese Patent CN112645890B discloses a two-step method for 2-pyrazine carboxylates using Lewis acid catalysts. Adapting this for pentafluoroethyl derivatives involves:

Step S1: Addition Reaction

Glyoxal dioxime reacts with methyl 4,4,4-trifluoro-2-butenoate in the presence of zinc chloride (0.4–5 wt%) and lanthanum chloride (0.03–0.5 wt%) to form a dihydroxy-tetrahydro-pyrazine intermediate. For pentafluoroethyl analogs, replacing the trifluoroethyl group in the butenoate precursor is critical.

Typical Conditions :

  • Catalyst : ZnCl₂ (0.22 g) and LaCl₃ (0.08 g) per 51.5 g of butenoate.

  • Solvent : Toluene at 65°C for 10 hours.

  • Yield : 80% for trifluoromethyl intermediates.

Step S2: Dehydration to Aromatic Pyrazine

The intermediate undergoes acid-catalyzed dehydration (e.g., HCl or H₂SO₄) to yield the final pyrazine carboxylate. For pentafluoroethyl variants, this step may require harsher conditions due to increased steric and electronic effects from the larger fluorinated group.

Oxidative Coupling and Functional Group Interconversion

Coupling with Piperazine Derivatives

Pyrazine-2-carboxylic acids are often functionalized via coupling reactions. For example, T3P (propylphosphonic anhydride) facilitates amide bond formation between pyrazine-2-carboxylic acids and piperazines. While this method targets antimicrobial derivatives, adapting it for esterification or fluorinated side-chain introduction could prove useful.

Representative Protocol :

  • Reagents : Pyrazine-2-carboxylic acid (1.0 mmol), N-heteroarylpiperazine (1.1 mmol), T3P (1.3 mmol), DIPEA (3.0 mmol).

  • Conditions : Room temperature, 30 minutes in DMF.

  • Yield : 80–90% after silica gel chromatography.

Challenges and Optimization Strategies

Fluorination Efficiency

Introducing the pentafluoroethyl group demands specialized fluorinating agents. While trifluoroethyl precursors use Cl₃CCF₂COOR or similar compounds, pentafluoroethyl analogs may require CF₃CF₂COOR or hexafluoropropylene oxide derivatives.

Catalytic Systems

  • Lewis Acids : ZnCl₂/LaCl₃ mixtures enhance regioselectivity in cyclocondensation.

  • Oxidants : Hydrogen peroxide (50%) or tert-butyl hydroperoxide (70%) are critical for dehydrogenation.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.

  • Low temperatures (0–5°C) minimize side reactions during cyclization.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsCatalyst SystemYield (%)Limitations
CyclocondensationEthylenediamine, β-keto esterPyridine·HCl, P(OEt)₃23–46Requires oxidation step
Lewis AcidGlyoxal dioxime, butenoateZnCl₂/LaCl₃80Precursor availability
T3P CouplingT3P, piperazineDIPEA80–90Limited to amide/ester bonds

Chemical Reactions Analysis

Esterification

The carboxylic acid group of 3-pentafluoroethyl-pyrazine-2-carboxylic acid can undergo esterification reactions with alcohols to form esters. This reaction has been utilized to synthesize various derivatives:

2.1. Methyl Esters

Methyl esters of similar compounds have been prepared, suggesting that this compound can form methyl esters through reaction with methanol in the presence of a catalytic amount of sulfuric acid .

2.2. Propyl Esters

Propyl esters of related compounds have been synthesized with yields ranging from 35% to 85% . The reaction typically involves esterification in propanol with a catalytic amount of H2SO4.

Amide Formation

The carboxylic acid group can react with amines to form amides. This reaction has been observed in similar pyrazine-2-carboxylic acid derivatives:

3.1. Phenylcarbamoyl Derivatives

3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acids have been prepared as more lipophilic derivatives of pyrazinoic acid . These compounds are synthesized through the reaction of the carboxylic acid with aniline derivatives.

Decarboxylative Pentafluoroethylation

While not specific to this compound, recent research has shown that carboxylic acids can undergo decarboxylative pentafluoroethylation using a [Ph4P]+[Cu(CF2CF3)2]- complex . This reaction could potentially be applied to our compound of interest, leading to the formation of new pentafluoroethylated derivatives.

Reactions Involving the Pyrazine Ring

The pyrazine ring in this compound can participate in various reactions:

5.1. Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pentafluoroethyl group may activate the pyrazine ring towards nucleophilic aromatic substitution reactions.

5.2. Coordination Chemistry

Pyrazine derivatives can act as ligands in coordination complexes with various metal ions. The presence of the carboxylic acid and pentafluoroethyl groups may influence the coordination behavior of the compound.

Comparative Reactivity

To better understand the reactivity of this compound, we can compare it to similar compounds:

CompoundStructural FeaturesReactivity Comparison
This compoundPyrazine ring, carboxylic acid, pentafluoroethyl groupEnhanced acidity, potential for esterification and amide formation
Pyrazinoic acidPyrazine ring, carboxylic acidLower acidity, similar esterification and amide formation potential
2-Pyridinecarboxylic acidPyridine ring, carboxylic acidDifferent electronic properties, similar carboxylic acid reactions
5-Trifluoromethylpyrazole-3-carboxylic acidPyrazole ring, carboxylic acid, trifluoromethyl groupSimilar enhanced acidity, different heterocyclic reactivity

Scientific Research Applications

Drug Development

3-Pentafluoroethyl-pyrazine-2-carboxylic acid has potential applications in drug design due to its ability to modify lipophilicity and enhance binding affinity to biological targets. Research indicates that fluorinated compounds can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Case Study: Antimycobacterial Activity

A study involving derivatives of pyrazine-2-carboxylic acids demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. The incorporation of fluorinated groups led to enhanced efficacy, suggesting that this compound could serve as a lead compound in developing new antitubercular drugs .

Antioxidant Properties

Research has shown that similar compounds possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity of this compound can be evaluated using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

Pesticide Development

The unique properties of this compound make it a candidate for developing novel agricultural chemicals. Its high electronegativity may enhance the effectiveness of pesticides by increasing their stability and reducing degradation in the environment.

Case Study: Herbicidal Activity

Research on related fluorinated compounds has indicated their potential as herbicides due to their selective toxicity towards certain plant species while being less harmful to crops. This suggests that this compound could be explored for similar applications in herbicide development .

Mechanism of Action

The mechanism of action of 3-pentafluoroethyl-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

3-Fluoropyrazine-2-carboxylic Acid
  • Structure : Fluorine atom at the 3-position.
  • Synthesis : Prepared via hydrolysis of methyl 3-fluoropyrazine-2-carboxylate under basic conditions (60% yield) .
  • Key Differences : The single fluorine substituent offers moderate electron-withdrawing effects compared to the bulkier pentafluoroethyl group. This compound is less sterically hindered, favoring reactions requiring nucleophilic substitution.
3-(4-Fluorophenoxy)pyrazine-2-carboxylic Acid
  • Structure: 4-Fluorophenoxy group at the 3-position.
  • Synthesis: Derived from 3-aminopyrazine-2-carboxylate through hydroxylation, chlorination, and hydrolysis .
  • Applications: Acts as a template molecule for combinatorial libraries, similar to the pentafluoroethyl analog. The phenoxy group introduces aromaticity, enhancing π-π stacking interactions in drug design .
3-Amino-6-bromo-N-methyl-pyrazine-2-carboxamide
  • Structure: Amino and bromine substituents at the 3- and 6-positions, respectively, with a methyl carboxamide group.
  • Synthesis: Bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (41% yield) .
  • Applications: The amino group enables participation in peptide coupling reactions, making it a precursor for anticancer and antiviral agents .

Catalytic and Functional Comparisons

Pyrazine-2-carboxylic Acid in Oxidation Catalysis
  • Role: Used with Bu₄NVO₃ to catalyze H₂O₂ oxidation of alkanes and arenes, achieving turnover numbers ~1000 .
  • Comparison : The pentafluoroethyl group in 3-pentafluoroethyl-pyrazine-2-carboxylic acid may enhance catalytic efficiency due to stronger electron withdrawal, stabilizing reactive intermediates.
3-(Phenylsulfanyl)pyrazine-2-carboxylic Acid
  • Structure : Phenylsulfanyl (-SPh) group at the 3-position.
  • Properties: The sulfur atom introduces nucleophilic reactivity, contrasting with the fluorine-dominated electrophilic character of the pentafluoroethyl analog. Potential applications include metal chelation or protease inhibition .

Data Table: Comparative Analysis of Pyrazine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Yield Key Applications
This compound -CF₂CF₃ (3-position) Not reported Not disclosed Catalysis, medicinal chemistry
3-Fluoropyrazine-2-carboxylic acid -F (3-position) 142.08 60% Intermediate for fluorinated drugs
3-(4-Fluorophenoxy)pyrazine-2-carboxylic acid -O-C₆H₄F (3-position) 252.20 Not reported Combinatorial library synthesis
3-Amino-6-bromo-N-methyl-pyrazine-2-carboxamide -NH₂ (3), -Br (6), -CONHCH₃ 299.76 41% Antiviral/anticancer precursors
Pyrazine-2-carboxylic acid -H (3-position) 124.08 Not applicable Oxidation catalysis

Research Findings and Industrial Relevance

  • Electron-Withdrawing Effects : The pentafluoroethyl group significantly lowers the electron density of the pyrazine ring, improving stability under oxidative conditions and enabling unique reactivity in cross-coupling reactions .
  • Pharmaceutical Potential: While amino- and bromo-substituted derivatives are prioritized in drug discovery (e.g., Eli Lilly’s kinase inhibitors ), the pentafluoroethyl analog’s lipophilicity may enhance blood-brain barrier penetration.
  • Synthetic Challenges : Fluorinated pyrazines generally require harsh conditions (e.g., HF or halogenating agents), but the pentafluoroethyl group’s steric bulk complicates further functionalization compared to smaller substituents like fluorine .

Biological Activity

3-Pentafluoroethyl-pyrazine-2-carboxylic acid is a fluorinated derivative of pyrazine-2-carboxylic acid, a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a pentafluoroethyl group and a carboxylic acid functional group. The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have indicated that pyrazine derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various pathogens, including bacteria and fungi.

  • Antimycobacterial Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 1.56 μg·mL1^{-1} . While specific data for this compound is limited, its structural analogs suggest potential effectiveness against mycobacterial infections.
  • Antifungal and Antibacterial Properties : The compound's carboxylic acid group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies on related pyrazine derivatives have demonstrated varying degrees of antifungal and antibacterial activities, indicating that this compound could possess similar effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Pyrazine derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. This inhibition can disrupt cellular processes critical for pathogen survival .
  • Interaction with Lipid Membranes : The fluorinated side chain enhances the compound's hydrophobicity, facilitating better interaction with lipid membranes of microbial cells, which may lead to increased membrane permeability and cell lysis .

Study on Antimycobacterial Activity

A study conducted by researchers synthesized various pyrazine derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis. Among the tested compounds, some exhibited MIC values comparable to existing antitubercular drugs. Although direct testing of this compound was not reported, the promising results from structural analogs suggest that it may also show significant activity .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing substituted pyrazine-2-carboxylic acids and evaluating their biological activities. The study highlighted how modifications in the pyrazine structure could lead to enhanced lipophilicity and increased biological efficacy. This reinforces the hypothesis that this compound could be developed into a potent antimicrobial agent through careful structural optimization .

Data Table: Summary of Biological Activities

CompoundMIC (μg·mL1^{-1})Activity Type
This compoundTBDAntimycobacterial
Pyrazinamide6.25–12.5Antimycobacterial
3-(4-Nitrophenyl)pyrazine-2-carboxylic acid1.56Antimycobacterial
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateTBDAntimycobacterial

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